7-benzyl-8-(isobutylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
7-benzyl-8-(isobutylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione, commonly known as IBTD, is a synthetic compound that has been studied for its potential use in scientific research. This compound belongs to the class of purine analogues and has been shown to have various biochemical and physiological effects in laboratory experiments.
Scientific Research Applications
Purine Derivatives as Pharmacological Agents
Purine derivatives have been extensively studied for their pharmacological properties, including their role as ligands for serotonin receptors. For instance, research on 8-aminoalkyl derivatives of purine-2,6-dione has identified compounds with promising psychotropic activity, highlighting the therapeutic potential of purine derivatives in treating conditions such as depression and anxiety G. Chłoń-Rzepa et al., 2013. These findings suggest that 7-benzyl-8-(isobutylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione could also be explored for similar pharmacological applications, given its structural similarities to the compounds studied.
Chemical Synthesis and Protective Groups
The synthesis of purine derivatives often involves the use of protective groups to achieve desired substitutions on the purine ring. A study on the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones using thietanyl protection illustrates the complexity and innovation in synthetic chemistry for purine modifications F. Khaliullin & Y. Shabalina, 2020. Such methodologies could potentially be applied or adapted for the synthesis of 7-benzyl-8-(isobutylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione, contributing to its research and development in scientific studies.
properties
IUPAC Name |
7-benzyl-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-11(2)10-24-17-18-14-13(15(22)19-16(23)20(14)3)21(17)9-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,19,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNJDGSZKSFPIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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